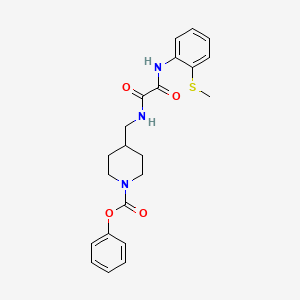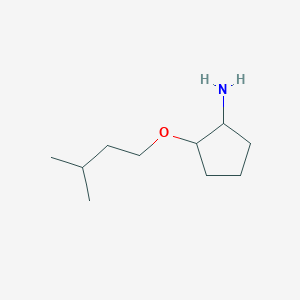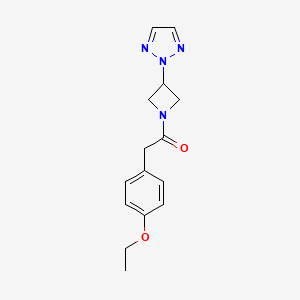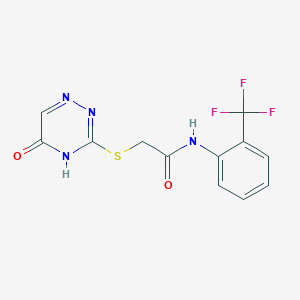![molecular formula C17H21F3N2O2 B2883511 2-[(1-Cyclobutanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine CAS No. 2198737-72-1](/img/structure/B2883511.png)
2-[(1-Cyclobutanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 2-[(1-Cyclobutanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine, such as Trifluoromethylpyridine (TFMP) derivatives, involves two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis
The molecular structure of this compound includes a cyclobutanecarbonyl group attached to a piperidin-4-yl group, which is further connected to a pyridine ring via a methoxy bridge. The pyridine ring carries a trifluoromethyl group.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, TFMP derivatives are known to be important ingredients for the development of agrochemical and pharmaceutical compounds . They are characterized by the presence of a fluorine atom and a pyridine in their structure .科学的研究の応用
Photophysics and Photochemistry
Research in this area includes studies on the structural and functional aspects of DNA photolyases, which are enzymes that repair DNA damage induced by UV radiation using visible light energy. These studies highlight the intricate mechanisms of light-mediated DNA repair processes, which could inform the design of compounds that mimic or modulate these biological activities for therapeutic applications (Sancar, 1994).
Organometallic Chemistry and Catalysis
Investigations into the synthesis and properties of cyclometalated complexes and their application in catalysis are significant. These studies explore the electronic structures and redox behaviors of complexes with potential uses in catalytic processes, including those relevant to pharmaceutical and material sciences (Yao et al., 2015).
Synthetic Organic Chemistry
Synthetic methodologies involving cyclobutanones and pyridines are crucial for constructing complex organic molecules. Research in this area encompasses the development of novel synthetic routes and catalytic systems for producing pharmacologically relevant structures, including methods for cycloisomerization and ene-ynamide transformations (Couty et al., 2009).
Medicinal Chemistry and Drug Discovery
Research also delves into the identification and characterization of compounds with potential therapeutic applications. For instance, studies on dihydropyridine derivatives as adrenoceptor-selective antagonists provide insights into the design of drugs targeting specific receptors to treat conditions like prostate hyperplasia (Wong et al., 1998).
Materials Science and Corrosion Inhibition
The study of pyridine derivatives as corrosion inhibitors for mild steel in acidic environments showcases the application of these compounds in protecting industrial materials. This research informs the development of more efficient and environmentally friendly corrosion protection strategies (Ansari et al., 2015).
将来の方向性
The demand for TFMP derivatives, which are structurally similar to 2-[(1-Cyclobutanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine, has been increasing steadily over the last 30 years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . This suggests that research into compounds like this compound will continue to be an important area of focus in the future.
特性
IUPAC Name |
cyclobutyl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O2/c18-17(19,20)14-5-2-6-15(21-14)24-11-12-7-9-22(10-8-12)16(23)13-3-1-4-13/h2,5-6,12-13H,1,3-4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGIEJFSEMOSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-N-[2-[(5E)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]acetamide](/img/structure/B2883429.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)thiophene-2-carboxamide](/img/structure/B2883431.png)
![9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2883433.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2883437.png)
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2883438.png)

![4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2883440.png)



![4-({[(Propan-2-yl)carbamoyl]amino}methyl)benzoic acid](/img/structure/B2883449.png)

